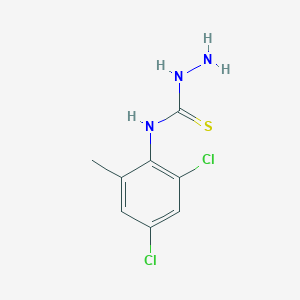

4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide

Description

Properties

IUPAC Name |

1-amino-3-(2,4-dichloro-6-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3S/c1-4-2-5(9)3-6(10)7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHDGMSKRBZGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=S)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative known for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties. This compound features a thiosemicarbazide functional group that plays a crucial role in its biological efficacy. The synthesis typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds, leading to the formation of thiosemicarbazones, which are critical for their biological activity.

Chemical Structure and Synthesis

The compound is synthesized through nucleophilic addition followed by dehydration. The general reaction can be represented as follows:

This reaction highlights the formation of the thiosemicarbazone linkage, essential for the compound's biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound demonstrate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Bacillus cereus | 15.63 |

| Staphylococcus epidermidis | 62.5 |

The compound was less effective against Gram-negative bacteria, with MIC values exceeding 1000 µg/mL .

Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The compound's mechanism of action often involves interference with DNA synthesis and enzyme inhibition, making it a valuable candidate for cancer therapy .

Case Studies and Research Findings

- Antibacterial Efficacy : A study comparing several thiosemicarbazide derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity. The presence of chlorine in the phenyl ring significantly contributed to the compound's effectiveness against Staphylococcus strains .

- Cytotoxicity Assessment : In a cytotoxicity evaluation involving multiple cell lines, this compound showed promising results with low LC50 values, indicating high potency against cancer cells while maintaining lower toxicity towards normal cells .

- Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications in the phenyl ring can drastically alter biological activity. For instance, variations in substituents like halogens or methyl groups can enhance or reduce the compound's efficacy against specific pathogens or cancer cells .

Scientific Research Applications

Anticancer Activity

Thiosemicarbazides, including 4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide, have been studied extensively for their anticancer properties.

Case Study: A549 Cell Line

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against the A549 cell line. The compound's efficacy was evaluated using the MTT assay, revealing a dose-dependent inhibition of cell viability .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10.5 |

| Control (Doxorubicin) | A549 | 0.5 |

Antibacterial Properties

The compound also demonstrates significant antibacterial activity against various bacterial strains.

Spectrum of Activity

Research indicates that thiosemicarbazides can inhibit both Gram-positive and Gram-negative bacteria. For example, studies have shown that this compound has effective minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Antifungal Activity

Thiosemicarbazides are also recognized for their antifungal properties.

Efficacy Against Fungi

In laboratory settings, this compound has shown effectiveness against common fungal strains such as Candida albicans. The compound's antifungal activity is believed to stem from its ability to disrupt fungal cell membranes.

| Fungal Strain | MIC (mg/L) |

|---|---|

| Candida albicans | 25 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiosemicarbazides. Modifications in the phenyl ring or substituents on the thiosemicarbazide backbone can significantly alter biological activity.

Insights from SAR Studies

Research indicates that electron-withdrawing groups such as chloro or nitro enhance cytotoxicity and antibacterial potency. For instance, varying the position and type of substituents on the phenyl ring has been shown to impact both anticancer and antibacterial activities positively .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The biological activity of thiosemicarbazides is highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

*Calculated based on molecular formula.

Key Research Findings

- Substituent Effects :

- Toxicity Considerations :

- Dichlorophenyl derivatives (e.g., 2,6-dichloro in ) are associated with higher toxicity, necessitating careful cytotoxicity profiling .

Preparation Methods

Solid-Phase Grinding Method Using Phosphorus Pentachloride

A patented method for related thiosemicarbazide derivatives involves a solid-phase reaction where thiosemicarbazide, a substituted carboxylic acid, and phosphorus pentachloride are ground together at room temperature in a dry vessel until complete reaction occurs. The crude product is then treated with an alkaline solution to adjust the pH to 8–8.2, followed by filtration, drying, and recrystallization to yield the target compound with high purity and yield (>91%).

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Mix A mol thiosemicarbazide, B mol substituted carboxylic acid, C mol phosphorus pentachloride (A:B:C = 1:(1–1.2):(1–1.2)) | Grinding at room temperature until reaction completion |

| 2 | Add alkaline solution to crude product to adjust pH to 8–8.2 | Facilitates product precipitation and purification |

| 3 | Filter, dry, and recrystallize the product | Yields 2-amino-5-substituted-1,3,4-thiadiazoles; applicable for substituted thiosemicarbazides |

This method is notable for its mild conditions, short reaction time, low toxicity of reagents, simple equipment needs, and high yield, making it a robust approach for preparing substituted thiosemicarbazides including this compound.

Reflux Condensation in Ethanol with Acid Catalyst

Another common approach involves refluxing a solution of substituted thiosemicarbazide with the corresponding aromatic ketone or aldehyde in ethanol, using a catalytic amount of acetic acid to promote condensation. The reaction typically proceeds at 80–100 °C for 5–6 hours. Completion is monitored by thin-layer chromatography (TLC), and the product is isolated by recrystallization from ethanol.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Stir equimolar solutions of substituted thiosemicarbazide and aromatic ketone in ethanol | Use 2–3 drops of acetic acid as catalyst |

| 2 | Reflux at 80–100 °C for 5–6 hours | Reaction monitored by TLC |

| 3 | Cool and recrystallize from ethanol | Produces pure thiosemicarbazone derivatives |

This method is widely used for synthesizing thiosemicarbazones and related derivatives due to its simplicity and effectiveness. While this procedure is primarily for thiosemicarbazones, the preparation of thiosemicarbazides can be adapted similarly by selecting appropriate starting materials.

Aqueous Ethanol Reflux with Acid Catalysis

For related isatin-thiosemicarbazone derivatives, a similar method involves dissolving the substituted isatin and thiosemicarbazide in 50% aqueous ethanol with a catalytic amount of glacial acetic acid, followed by refluxing for 2 hours. The solid product precipitates during heating and is collected by filtration, washed, and dried.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Dissolve substituted isatin in 50% aqueous ethanol | Add catalytic glacial acetic acid |

| 2 | Add equimolar thiosemicarbazide dissolved in ethanol | Stir and reflux for 2 hours |

| 3 | Collect precipitate by filtration, wash with hot aqueous ethanol | Yields pure thiosemicarbazone derivatives |

Though this method is specific to isatin derivatives, it demonstrates the utility of aqueous ethanol and acid catalysis for thiosemicarbazide-related compounds.

Comparative Data Summary of Preparation Methods

| Method | Reaction Type | Solvent | Catalyst | Temperature | Reaction Time | Yield | Purification | Advantages |

|---|---|---|---|---|---|---|---|---|

| Solid-phase grinding with phosphorus pentachloride | Solid-state grinding | None (dry) | None | Room temperature | Minutes to hours | >91% | Recrystallization | Mild, fast, high yield, low toxicity, simple equipment |

| Reflux condensation in ethanol | Condensation | Ethanol | Acetic acid | 80–100 °C | 5–6 hours | Moderate to high | Recrystallization | Simple, widely applicable |

| Aqueous ethanol reflux | Condensation | 50% aqueous ethanol | Glacial acetic acid | Reflux (~78 °C) | 2 hours | Moderate to high | Filtration and washing | Efficient for related derivatives |

Research Findings and Notes

- The solid-phase grinding method with phosphorus pentachloride is a recent innovation offering improved yield and operational simplicity compared to traditional liquid-phase syntheses.

- Reflux methods in ethanol with acid catalysis remain standard for synthesizing thiosemicarbazones and can be adapted for thiosemicarbazides by selecting appropriate aromatic precursors.

- Reaction monitoring by TLC is commonly employed to confirm completion.

- Purification by recrystallization or filtration ensures high purity of the final compound.

- The choice of method depends on available equipment, desired yield, and scale.

Q & A

Q. How should researchers characterize the solubility and stability of this compound in different solvents for in vitro assays?

- Methodological Answer: Use shake-flask methods with UV-Vis spectroscopy to determine solubility in polar (water, DMSO) and non-polar solvents (hexane). Stability studies should employ accelerated degradation tests (40°C/75% RH for 14 days) followed by LC-MS analysis to track hydrolysis or oxidation products. For aqueous stability, buffer systems (pH 4–9) with ionic strength adjustments are critical to mimic physiological conditions .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer: Combine FT-IR (to identify thioamide νC=S at ~1250 cm⁻¹), ¹H/¹³C NMR (for aryl proton environments and methyl group confirmation), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended for definitive confirmation of the crystal lattice and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are the limitations of these models?

- Methodological Answer: Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations can simulate interactions with target enzymes (e.g., fungal CYP51). However, models often fail to account for solvent effects or protein flexibility. Validate predictions with in vitro enzymatic inhibition assays (IC₅₀ measurements) and compare results to MD simulations for dynamic binding analysis .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

- Methodological Answer: Discrepancies may arise from metabolic activation differences. Perform hepatic microsome assays (human/rodent) to identify reactive metabolites via LC-QTOF-MS. Cross-validate with in vivo pharmacokinetic studies (plasma t₁/₂, tissue distribution) to assess bioaccumulation risks. Use replicated analysis frameworks to ensure statistical robustness .

Q. How does the compound’s stability under varying thermal and oxidative conditions impact its applicability in long-term studies?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (>200°C). For oxidative stability, use radical initiators (e.g., AIBN) in controlled atmospheres and monitor degradation via EPR spectroscopy. Stability in formulation matrices (e.g., nanoparticles) should be tested using accelerated aging protocols .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer: Employ a factorial design (DoE) to systematically vary substituents (e.g., halogens, methyl groups) and measure effects on bioactivity. Use QSAR models with descriptors like logP, polar surface area, and H-bond donors. Validate SAR hypotheses with crystallographic data to correlate electronic effects with binding affinity .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

- Methodological Answer: Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., purity, particle size). Use multivariate analysis (PCA or PLS) to identify outlier batches. Replicate assays across independent labs with standardized protocols (e.g., CLIA guidelines) to minimize inter-lab variability .

Q. What statistical methods are appropriate for analyzing dose-response curves in cytotoxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.